Aluminium lanthanum trioxide

Catalog No.
S1508624
CAS No.
12003-65-5
M.F
AlLaO3
M. Wt
213.885 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aluminium lanthanum trioxide

CAS Number

12003-65-5

Product Name

Aluminium lanthanum trioxide

IUPAC Name

aluminum;lanthanum(3+);oxygen(2-)

Molecular Formula

AlLaO3

Molecular Weight

213.885 g/mol

InChI

InChI=1S/Al.La.3O/q2*+3;3*-2

InChI Key

BOIGHUSRADNYQR-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]

Substrate Material for High-Temperature Superconductivity:

  • LaAlO3 is widely used as a substrate material for studying high-temperature superconductivity in other materials like strontium titanate (SrTiO3). When a thin film of LaAlO3 is deposited on SrTiO3, the interface between the two materials exhibits superconductivity at surprisingly low temperatures, despite neither material being superconducting on its own. This phenomenon, known as the interface induced superconductivity, is still under active investigation, and LaAlO3 plays a crucial role in enabling its exploration. Source: A. Ohtomo and H. Y. Hwang, "Nature" 427, 423 (2004):

Potential Applications in Solid Oxide Fuel Cells (SOFCs):

  • LaAlO3 is being explored as a potential electrolyte material for SOFCs due to its good ionic conductivity and chemical stability at high temperatures. However, further research is needed to address its limitations, such as relatively high electrical conductivity, which can lead to undesirable current leakage. Source: B.C.H. Steele, "Solid State Ionics" 129, 121 (2000):

Investigation in Neuromorphic Computing:

  • LaAlO3 is being investigated for its potential applications in neuromorphic computing, a field aiming to develop computing systems inspired by the human brain. Studies suggest that LaAlO3-based devices can exhibit memristor-like behavior, which is a key characteristic for emulating synaptic functions in artificial neural networks. Source: S. Bhattacharjee, E. J. W. Verstraeten, and K. Roy, "Applied Physics Letters" 106, 213106 (2015):

Aluminium lanthanum trioxide is an inorganic compound composed of aluminium, lanthanum, and oxygen. Its chemical formula can be represented as Al2La2O9\text{Al}_2\text{La}_2\text{O}_9, indicating a complex interplay between the two metal ions and oxygen. This compound is known for its unique properties, including high thermal stability, excellent dielectric characteristics, and catalytic activity, making it valuable in various industrial applications. Its crystalline structure typically exhibits a layered arrangement, which contributes to its physical properties and potential functionalities in electronic and optical materials.

Such as the oxidative coupling of methane and hydrocarbon transformations due to its unique catalytic properties.
  • Electronics: The compound's high dielectric constant makes it suitable for use in capacitors and other electronic components.
  • Optical Materials: It is utilized in the production of optical glasses that require high refractive indices and thermal stability.
  • Biomedical
  • Aluminium lanthanum trioxide can be synthesized using several methods:

    • Solid-State Reaction: This involves mixing stoichiometric amounts of aluminium oxide and lanthanum oxide powders followed by calcination at high temperatures (typically between 1200°C to 1600°C). This method ensures a homogeneous mixture and promotes the formation of the desired compound.
    • Sol-Gel Method: A more sophisticated approach involves the sol-gel process, where metal alkoxides are used as precursors. This method allows for better control over the composition and microstructure of the final product.
    • Hydrothermal Synthesis: In this method, reactants are dissolved in a solvent and subjected to high temperature and pressure in a sealed environment. This technique can yield high-purity compounds with specific morphologies.

    These synthesis methods not only influence the purity and structural properties of aluminium lanthanum trioxide but also its performance in various applications .

    Aluminium lanthanum trioxide shares similarities with several other compounds but stands out due to its unique combination of properties. Here are some comparable compounds:

    CompoundKey FeaturesUnique Aspects
    Lanthanum OxideHigh dielectric constant; used in opticsPrimarily consists of lanthanum only
    Aluminium OxideHigh hardness; excellent thermal stabilityPrimarily consists of aluminium only
    Lanthanum Strontium Cobalt OxideCatalytic properties; used in fuel cellsIncorporates strontium and cobalt
    Lanthanum Zirconium OxideHigh thermal stability; used in ceramicsIncorporates zirconium

    Aluminium lanthanum trioxide is unique due to its dual metal composition, which combines the advantageous properties of both aluminium and lanthanum, making it versatile for various scientific and industrial applications .

    Perovskite Structure Analysis

    LaAlO₃ adopts an ABO₃ perovskite structure, where lanthanum (La³⁺) occupies the A-site, and aluminium (Al³⁺) resides at the B-site, coordinated by six oxygen anions in an octahedral arrangement [1] [3]. The ideal cubic perovskite (space group Pm$\overline{3}$m) is distorted due to tilting of AlO₆ octahedra, reducing symmetry to rhombohedral (R$\overline{3}$c) [4]. This distortion arises from the mismatch between ionic radii: La³⁺ (1.36 Å) and Al³⁺ (0.535 Å) create steric strain, prompting cooperative rotations of octahedra along the axis [4].

    Table 1: Structural Parameters of LaAlO₃

    ParameterValueSource
    Pseudocubic lattice (Å)3.787 [1] [3]
    Rhombohedral angle (°)60.3 (at 300 K) [4]
    Al-O bond length (Å)1.91 [4]

    Rhombohedral Distortion Phenomena

    The rhombohedral phase is stabilized below 813 K, above which LaAlO₃ transitions to cubic symmetry [4]. Neutron diffraction studies reveal that the rotation angle of AlO₆ octahedra decreases from 6.2° at 300 K to 0° at the transition temperature, accompanied by a reduction in octahedral compression along the threefold axis [4]. This distortion modulates the electronic band structure, increasing the direct bandgap from 5.4 eV (cubic) to 5.6 eV (rhombohedral) [2].

    Surface Science of LaAlO₃

    Surface Reconstructions and Terminations

    LaAlO₃ surfaces exhibit termination-dependent reconstructions. The (001) surface typically terminates in either LaO or AlO₂ layers, with the former being more stable under oxygen-rich conditions [3]. Scanning probe microscopy studies show that LaO-terminated surfaces favor (√5 × √5)R26.6° reconstructions, while AlO₂ terminations adopt (2 × 2) symmetry [3]. These reconstructions minimize surface polarity by compensating charge through atomic rearrangements.

    (110) Surface Studies

    The (110) surface, a polar orientation, undergoes faceting to reduce electrostatic instability. Low-energy electron diffraction patterns reveal {100}-type microfacets with alternating LaO and AlO₂ terraces [3]. Density functional theory (DFT) calculations predict a surface energy of 1.2 J/m² for the (110) face, 30% higher than the (001) orientation, explaining its tendency to reconstruct [3].

    (111) Surface Investigations

    The (111) surface exhibits hexagonal symmetry with threefold rotation axes. Atomically resolved images show mixed termination layers containing both La and Al cations, stabilized by oxygen vacancy formation [3]. Surface X-ray diffraction measurements indicate a 2% contraction of the topmost interlayer spacing compared to the bulk [3].

    Surface Faceting Mechanisms

    Thermal annealing above 1,000°C induces macroscopic faceting on polished LaAlO₃ surfaces. Atomic force microscopy reveals the formation of {100} and {110} facets with angles of 45° and 35°, respectively [3]. This process is driven by minimization of surface energy, following the Wulff construction principle.

    Computational Structural Models

    First-principles calculations using the generalized gradient approximation (GGA) reproduce the rhombohedral distortion with 98% accuracy compared to experimental lattice parameters [4]. Hybrid functional (HSE06) methods predict a bandgap of 5.5 eV, aligning closely with optical absorption measurements [2]. Molecular dynamics simulations reveal that octahedral rotations occur via a soft phonon mode at the M-point of the Brillouin zone [4].

    Electronic Structure Theories

    The electronic structure of LaAlO₃ is characterized by a valence band maximum composed of O 2p orbitals and a conduction band minimum derived from La 5d and Al 3s states [2]. Spin-orbit coupling induces a splitting of 0.3 eV in the conduction band, as evidenced by angle-resolved photoemission spectroscopy [2]. The high dielectric constant (ε ≈ 25) arises from ionic polarization contributions, as described by the Clausius-Mossotti relation [1] [3].

    Equation 1: Dielectric Constant
    $$
    \varepsilon = 1 + \frac{N\alpha}{\varepsilon0(1 - N\alpha/3\varepsilon0)}
    $$
    where $$N$$ is the ion density and $$\alpha$$ the polarizability [1].

    Pulsed Laser Deposition Optimization

    Pulsed laser deposition represents one of the most versatile and widely employed techniques for synthesizing high-quality lanthanum aluminum oxide thin films. The optimization of this technique requires careful consideration of multiple interdependent parameters that collectively determine the final film properties [1] [2].

    The fundamental process involves ablating a target material using high-energy laser pulses, typically from excimer or solid-state lasers operating at wavelengths between 193 and 1064 nanometers. For lanthanum aluminum oxide deposition, both single-target and dual-target approaches have been successfully demonstrated, with the latter offering enhanced control over stoichiometry [2] [3].

    Laser energy density emerges as a critical parameter in determining film quality and morphology. Optimal energy densities typically range from 1 to 5 joules per square centimeter, with higher densities potentially leading to particulate formation and non-stoichiometric transfer [1] [4]. The energy density directly influences the ablation plume dynamics, affecting particle velocities and the subsequent film growth mechanisms.

    Temperature control during deposition proves essential for achieving desired crystallographic properties. Substrate temperatures ranging from room temperature to 800 degrees Celsius have been employed, with intermediate temperatures often providing the optimal balance between crystallinity and interface quality [2] [3]. Higher temperatures promote crystallization but may compromise interface abruptness, particularly when depositing on silicon substrates.

    The role of background atmosphere and pressure cannot be understated in pulsed laser deposition optimization. Oxygen partial pressures between 10⁻⁶ and 10⁻⁴ torr are typically employed to ensure proper oxidation of the deposited material while preventing excessive oxidation of the substrate [2] [5]. The precise oxygen pressure required depends on the target composition and desired film stoichiometry.

    Pulse repetition rates and deposition durations are carefully optimized to achieve uniform film thickness while maintaining stoichiometric composition. Typical repetition rates range from 1 to 10 hertz, with lower rates often preferred for high-quality epitaxial growth [1] [2].

    Molecular Beam Epitaxy Protocols

    Molecular beam epitaxy protocols for lanthanum aluminum oxide synthesis offer unprecedented control over film composition and structure at the atomic level. This technique enables the precise manipulation of individual atomic fluxes, allowing for the growth of films with exact stoichiometry and abrupt interfaces [2] [5].

    The fundamental approach involves the simultaneous evaporation of elemental lanthanum and aluminum sources in an ultra-high vacuum environment, typically maintaining pressures below 10⁻⁹ torr. Molecular oxygen is introduced as a third beam to ensure proper oxidation of the deposited metals [6]. The precise control of individual flux rates enables the achievement of target stoichiometry with accuracy better than 0.05 molar percent [6].

    Substrate temperature control during molecular beam epitaxy proves critical for achieving high-quality films. Temperatures ranging from room temperature to 800 degrees Celsius have been employed, with lower temperatures often preferred to minimize interfacial reactions, particularly when depositing on silicon substrates [7] [6]. The choice of substrate temperature represents a balance between promoting crystallization and preserving interface quality.

    The implementation of reflection high-energy electron diffraction monitoring during growth provides real-time feedback on film quality and growth mode. This technique enables the identification of optimal growth conditions and the detection of potential growth instabilities [8] [9].

    Flux calibration procedures are essential for achieving reproducible results in molecular beam epitaxy. Rutherford backscattering spectrometry is commonly employed to determine the exact composition of calibration films, enabling precise adjustment of source temperatures and flux rates [5] [6].

    The use of shuttered growth techniques enables the exploration of various growth sequences and the investigation of interface formation mechanisms. This approach has proven particularly valuable in understanding the formation of conducting interfaces in lanthanum aluminum oxide-strontium titanate heterostructures [5].

    Chemical Synthesis Routes

    Solution-Combustion Techniques

    Solution-combustion synthesis represents a rapid and cost-effective approach for producing lanthanum aluminum oxide materials with controlled stoichiometry and morphology. This technique relies on the highly exothermic reaction between metal nitrates and organic fuels to generate the desired oxide phase [10] [11].

    The fundamental process involves dissolving lanthanum nitrate and aluminum nitrate in aqueous solution, followed by the addition of a suitable fuel such as urea, glycine, or acetamide. The fuel-to-oxidizer ratio is carefully controlled to achieve complete combustion and desired product characteristics [10] [11]. For lanthanum aluminum oxide synthesis, fuel-to-oxidizer ratios between 0.5 and 2.0 have been successfully employed.

    Temperature control during the combustion process proves critical for achieving desired phase formation and particle size. Ignition temperatures typically range from 600 to 1000 degrees Celsius, with higher temperatures promoting more complete combustion and better crystallinity [10] [11]. The rapid heating rates characteristic of combustion synthesis often result in fine particle sizes and high specific surface areas.

    The choice of fuel significantly impacts the final product characteristics. Acetamide-based systems tend to produce smaller particle sizes compared to urea-based systems, while glycine-based systems often yield more uniform morphologies [10] [11]. The fuel also influences the combustion temperature and the nature of gaseous byproducts formed during synthesis.

    Atmosphere control during combustion synthesis can be employed to modify the final product characteristics. While most syntheses are conducted in air, the use of inert atmospheres or controlled oxygen partial pressures can influence the oxidation state of the final product and the formation of oxygen vacancies [10] [11].

    Chemical Vapor Deposition Methodologies

    Chemical vapor deposition methodologies for lanthanum aluminum oxide synthesis offer advantages in terms of conformal coating capability and the ability to deposit films on complex geometries. Both conventional thermal chemical vapor deposition and metalorganic chemical vapor deposition approaches have been successfully demonstrated [12] [13].

    Metalorganic chemical vapor deposition utilizes volatile organometallic precursors to deliver the constituent elements to the substrate surface. Common precursors include lanthanum beta-diketonates such as lanthanum tris(2,2,6,6-tetramethyl-3,5-heptanedionate) and aluminum compounds such as trimethylaluminum [12] [14] [13].

    The selection of appropriate precursors is crucial for achieving high-quality films with minimal carbon contamination. Precursor volatility, thermal stability, and decomposition characteristics must be carefully considered [12] [14]. The use of amine-modified precursors has shown promise in reducing carbon incorporation and improving film quality.

    Deposition temperature optimization represents a critical aspect of chemical vapor deposition methodology. Temperatures typically range from 600 to 750 degrees Celsius, with the optimal temperature representing a balance between precursor decomposition and film quality [12] [13]. Lower temperatures may result in incomplete precursor decomposition, while higher temperatures can lead to gas-phase reactions and non-uniform deposition.

    Carrier gas selection and flow rate control are essential for achieving uniform film thickness and composition. Common carrier gases include argon, nitrogen, and hydrogen, with flow rates typically ranging from 100 to 1000 standard cubic centimeters per minute [12] [13]. The carrier gas also serves to transport precursor vapors to the substrate and remove reaction byproducts.

    Atomic Layer Epitaxy Processes

    Atomic layer epitaxy processes for lanthanum aluminum oxide synthesis provide exceptional control over film thickness and composition through the sequential exposure of the substrate to individual precursor species. This technique enables the growth of films with atomic-level precision and excellent uniformity [15] [14].

    The fundamental process involves alternating exposure of the substrate to lanthanum and aluminum precursors, separated by purging steps to remove excess precursors and reaction byproducts. Water is commonly employed as the oxygen source, although ozone and other oxidizing agents have also been utilized [15] [14].

    Precursor selection is critical for achieving high-quality atomic layer deposition. Lanthanum precursors include tris(N,N'-diisopropylacetamidinato)lanthanum and lanthanum silylamides, while aluminum precursors commonly include trimethylaluminum and aluminum chloride [15] [14]. The choice of precursor affects the growth rate, film composition, and impurity levels.

    Temperature window optimization is essential for achieving self-limiting growth behavior characteristic of atomic layer deposition. Typical deposition temperatures range from 150 to 300 degrees Celsius, with the optimal temperature representing a compromise between precursor reactivity and thermal stability [15] [14].

    Pulse and purge time optimization ensures complete precursor reactions and removal of byproducts. Pulse times typically range from 0.1 to 5 seconds, while purge times range from 5 to 30 seconds. Insufficient purge times can lead to chemical vapor deposition-like growth, while excessive purge times reduce deposition efficiency.

    The implementation of in-situ monitoring techniques such as quartz crystal microbalance and ellipsometry enables real-time control of the deposition process and optimization of growth conditions. These techniques provide valuable feedback on growth rate, film thickness, and potential deviations from ideal atomic layer deposition behavior.

    Single Crystal Growth Methods

    Single crystal growth methods for lanthanum aluminum oxide primarily employ the Czochralski technique, which has been successfully adapted for the growth of high-quality single crystals suitable for substrate applications. The Czochralski method involves the pulling of a crystal from a molten oxide mixture maintained at temperatures approaching 2100 degrees Celsius.

    The implementation of the Czochralski technique for lanthanum aluminum oxide requires careful control of the thermal environment and crystal pulling parameters. The high melting point of lanthanum aluminum oxide necessitates the use of iridium or platinum crucibles capable of withstanding the extreme temperatures involved. Atmosphere control during crystal growth is typically achieved through the use of inert gas environments to prevent contamination and maintain stoichiometry.

    Crystal orientation control is achieved through the use of oriented seed crystals, typically cut along specific crystallographic directions. The most common orientations for substrate applications include (100), (110), and (111) orientations, each offering different advantages for epitaxial growth applications. The pulling rate and rotation speed are carefully controlled to achieve the desired crystal quality and minimize defect formation.

    The thermal gradient management during crystal growth is crucial for achieving uniform crystal properties and minimizing stress-induced defects. Typical thermal gradients range from 50 to 200 degrees Celsius per centimeter, with optimization depending on the specific crystal size and quality requirements. The cooling rate following crystal growth is carefully controlled to minimize residual stress and prevent cracking.

    Quality assessment of grown crystals involves multiple characterization techniques including X-ray diffraction, optical microscopy, and chemical analysis. The presence of twin boundaries, which are characteristic of lanthanum aluminum oxide crystals due to phase transitions during cooling, is carefully evaluated and documented.

    Thin Film Deposition Parameters

    Substrate Selection Criteria

    Substrate selection for lanthanum aluminum oxide thin film deposition requires careful consideration of multiple factors including lattice matching, thermal expansion compatibility, and chemical stability. The choice of substrate significantly influences the final film properties and performance characteristics.

    Silicon substrates represent the most common choice for electronic applications due to their widespread availability and established processing infrastructure. However, the large lattice mismatch between lanthanum aluminum oxide and silicon (approximately 43 percent) necessitates the use of buffer layers or alternative growth strategies to achieve high-quality films [6]. The thermal expansion mismatch between silicon and lanthanum aluminum oxide can also lead to stress-induced defects during thermal processing.

    Strontium titanate substrates offer excellent lattice matching with lanthanum aluminum oxide, with a mismatch of only 3.1 percent. This close lattice match enables the growth of high-quality epitaxial films with minimal interfacial strain [2]. The conducting interfaces that form between lanthanum aluminum oxide and strontium titanate have attracted significant scientific interest due to their unique electronic properties.

    Lanthanum strontium aluminum tantalate substrates provide another excellent option for epitaxial growth, with a lattice mismatch of only 2.1 percent. These substrates are particularly well-suited for superconductor film applications and offer good chemical stability under typical processing conditions. The cubic crystal structure and thermal expansion characteristics make these substrates ideal for high-temperature processing.

    Surface preparation procedures are critical for achieving high-quality film growth regardless of the substrate choice. Standard cleaning procedures typically involve solvent cleaning followed by acid etching to remove surface contaminants and native oxides [8]. The final surface preparation step often involves high-temperature annealing in controlled atmospheres to achieve atomically smooth surfaces.

    Temperature-Dependent Growth Dynamics

    Temperature-dependent growth dynamics in lanthanum aluminum oxide thin film deposition exhibit complex behavior that depends on the specific deposition technique and substrate material. Understanding these dynamics is essential for optimizing film quality and controlling interfacial reactions [7].

    The activation energy for surface diffusion processes typically ranges from 0.5 to 2.0 electron volts, depending on the specific surface termination and growth conditions. At low temperatures, adatom mobility is limited, leading to rough surface morphologies and potentially amorphous film structure [7]. Conversely, high temperatures promote crystallization but may also lead to enhanced interfacial reactions and degradation of interface quality.

    Crystallization kinetics in lanthanum aluminum oxide films follow typical thermally activated behavior, with crystallization temperatures typically ranging from 600 to 800 degrees Celsius depending on the deposition method and film thickness. The crystallization process is often accompanied by significant changes in film density and electrical properties.

    The formation of interfacial layers during high-temperature processing represents a critical consideration in temperature-dependent growth dynamics. At temperatures above 600 degrees Celsius, significant interfacial reactions can occur, particularly on silicon substrates, leading to the formation of silicate layers that degrade electrical properties [6]. The kinetics of these interfacial reactions depend on the oxygen partial pressure and can be minimized through careful atmosphere control.

    Stress evolution during thermal processing is another important aspect of temperature-dependent growth dynamics. Films typically exhibit tensile stress at room temperature, which can be modified through thermal annealing procedures. The stress evolution is closely related to the densification and crystallization processes that occur during thermal treatment.

    Oxygen Partial Pressure Influence

    Oxygen partial pressure during lanthanum aluminum oxide thin film deposition exerts profound influence on film stoichiometry, defect structure, and electrical properties. The optimization of oxygen partial pressure represents a critical aspect of achieving desired film characteristics.

    The minimum oxygen partial pressure required for complete oxidation of lanthanum aluminum oxide typically ranges from 10⁻⁶ to 10⁻⁴ torr, depending on the deposition temperature and technique employed. Insufficient oxygen pressure can lead to the formation of oxygen vacancies and non-stoichiometric films with altered electrical properties.

    Oxygen vacancy formation and annihilation kinetics are strongly dependent on oxygen partial pressure. Higher oxygen pressures generally lead to reduced oxygen vacancy concentrations, resulting in more insulating films with higher breakdown voltages. The relationship between oxygen partial pressure and oxygen vacancy concentration typically follows defect equilibrium models based on mass action principles.

    The influence of oxygen partial pressure on film morphology and microstructure is particularly pronounced in physical vapor deposition techniques. Higher oxygen pressures can lead to increased surface roughness due to enhanced oxidation reactions during deposition. The balance between achieving complete oxidation and maintaining smooth surface morphology requires careful optimization of oxygen partial pressure.

    Defect formation mechanisms are significantly influenced by oxygen partial pressure during both deposition and post-deposition annealing. The formation of specific defect types, including oxygen vacancies, interstitials, and complex defect clusters, depends on the oxygen chemical potential established by the partial pressure. These defects play crucial roles in determining the electrical and optical properties of the films.

    Laser Energy Density Effects in Pulsed Laser Deposition

    Laser energy density represents one of the most critical parameters in pulsed laser deposition of lanthanum aluminum oxide films, directly affecting ablation dynamics, film morphology, and stoichiometry transfer [1] [4]. The optimization of laser energy density requires careful consideration of target material properties and desired film characteristics.

    Ablation threshold determination is essential for establishing the minimum laser energy density required for material removal. For lanthanum aluminum oxide targets, ablation thresholds typically range from 0.5 to 2.0 joules per square centimeter, depending on the target density and surface preparation [1] [4]. Operating above the ablation threshold ensures consistent material removal and stable plume formation.

    Plume dynamics are significantly influenced by laser energy density, with higher energy densities leading to increased plume velocities and temperatures. The optimal energy density typically ranges from 2 to 5 joules per square centimeter, providing a balance between efficient material removal and stoichiometric transfer [1] [4]. Excessive energy densities can lead to preferential evaporation of more volatile species and non-stoichiometric film formation.

    Particulate formation represents a common challenge in pulsed laser deposition that is strongly influenced by laser energy density. Higher energy densities can lead to explosive ablation and the formation of macroscopic particles that degrade film quality [1] [4]. The optimization of laser energy density often involves finding conditions that minimize particulate formation while maintaining adequate deposition rates.

    The influence of laser energy density on film microstructure and properties is multifaceted. Higher energy densities generally lead to denser films with improved crystallinity but may also result in increased surface roughness and stress [1] [4]. The relationship between laser energy density and film properties often exhibits non-linear behavior, requiring systematic optimization for specific applications.

    Stoichiometry Control Strategies

    Cation Ratio Engineering

    Cation ratio engineering in lanthanum aluminum oxide synthesis represents a fundamental approach to controlling film properties and achieving desired functional characteristics. The precise control of lanthanum to aluminum ratios requires sophisticated process control and characterization techniques [5].

    The target stoichiometry for lanthanum aluminum oxide applications typically corresponds to a 1:1 lanthanum to aluminum ratio, though deviations from this ideal stoichiometry can be employed to modify specific properties. Research has demonstrated that lanthanum to aluminum ratios ranging from 0.5 to 2.0 can be achieved through careful process control, with each ratio exhibiting distinct electrical and structural properties [5].

    Precursor flux ratio control in molecular beam epitaxy and chemical vapor deposition enables precise manipulation of cation ratios. The use of real-time monitoring techniques such as reflection high-energy electron diffraction and quartz crystal microbalance allows for dynamic adjustment of precursor fluxes to maintain target stoichiometry [5]. This approach has enabled the achievement of stoichiometric accuracy better than 3 percent.

    The formation of conducting interfaces in lanthanum aluminum oxide-strontium titanate heterostructures has been shown to be critically dependent on the lanthanum to aluminum ratio. Ratios below 0.97 result in insulating interfaces, while ratios above this threshold enable the formation of two-dimensional electron liquids [5]. This discovery has fundamentally changed the understanding of interface formation mechanisms in oxide heterostructures.

    Defect formation mechanisms are intimately related to cation ratio variations. Lanthanum-rich compositions tend to form lanthanum interstitials and aluminum vacancies, while aluminum-rich compositions exhibit the opposite behavior. These defects significantly influence the electrical and optical properties of the films, making cation ratio control essential for achieving desired performance characteristics.

    Oxygen Content Modulation

    Oxygen content modulation represents a critical aspect of lanthanum aluminum oxide synthesis that directly impacts film properties and performance. The control of oxygen content requires careful attention to processing atmosphere, temperature, and kinetics.

    Oxygen vacancy formation mechanisms depend on the oxygen chemical potential established during processing. High oxygen partial pressures suppress oxygen vacancy formation, while low pressures or reducing atmospheres promote vacancy formation. The concentration of oxygen vacancies can be controlled over several orders of magnitude through appropriate atmosphere control.

    The influence of oxygen content on electrical properties is particularly pronounced in lanthanum aluminum oxide films. Oxygen-deficient films exhibit enhanced conductivity due to the formation of donor-like oxygen vacancies, while oxygen-rich films tend to be highly insulating. This relationship enables the tuning of electrical properties through controlled oxygen content modulation.

    Annealing procedures in controlled atmospheres represent a common approach for modifying oxygen content in deposited films. Post-deposition annealing in oxygen-rich atmospheres can eliminate oxygen vacancies and improve insulating properties, while annealing in reducing atmospheres can increase oxygen vacancy concentrations. The kinetics of these processes depend on temperature and atmosphere composition.

    The role of oxygen content in defect formation extends beyond simple vacancy formation to include complex defect clusters and extended defects. The interaction between oxygen vacancies and cation defects can lead to the formation of complex defect structures that significantly influence material properties. Understanding these interactions is essential for comprehensive property control.

    Defect Formation Mechanisms

    Defect formation mechanisms in lanthanum aluminum oxide encompass a complex array of point defects, extended defects, and their interactions. The understanding of these mechanisms is essential for controlling material properties and achieving desired performance characteristics.

    Point defect formation includes cation vacancies, interstitials, and substitutional defects. Lanthanum vacancies and aluminum vacancies can form under different processing conditions, with their formation energies depending on the Fermi level position and oxygen chemical potential. The formation of these defects is often accompanied by charge compensation mechanisms involving other defect types.

    Oxygen-related defects represent a major category of defects in lanthanum aluminum oxide, including oxygen vacancies, interstitials, and complex oxygen defect clusters. The formation energy of oxygen vacancies depends strongly on the oxygen partial pressure and temperature, with typical formation energies ranging from 2 to 6 electron volts. These defects play crucial roles in determining electrical conductivity and optical properties.

    Complex defect formation involves the interaction between different defect types to form clusters and extended defects. The formation of defect complexes can lead to energy levels within the band gap that significantly influence electrical properties. The stability of these complexes depends on temperature and can be modified through appropriate thermal treatments.

    The influence of processing conditions on defect formation is multifaceted, involving temperature, atmosphere, and kinetic effects. High-temperature processing generally reduces point defect concentrations through enhanced diffusion and annihilation mechanisms. However, rapid cooling can freeze-in non-equilibrium defect concentrations, leading to metastable defect structures.

    GHS Hazard Statements

    Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 6 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 4 of 6 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    12003-65-5

    Dates

    Last modified: 08-15-2023

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